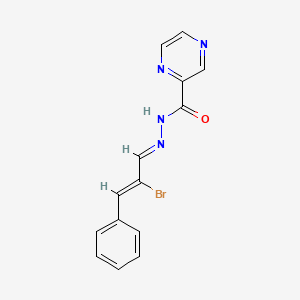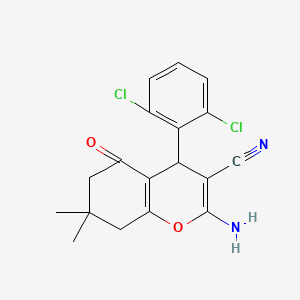![molecular formula C12H9BrN4O B15081583 N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE: is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a bromobenzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation reaction between pyrazine-2-carboxylic acid hydrazide and 2-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: It can participate in substitution reactions, where the bromine atom can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the development of new materials with desired characteristics.
Wirkmechanismus
The mechanism of action of PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
PYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE: Lacks the bromobenzylidene moiety but shares the pyrazine and hydrazide functional groups.
BENZALDEHYDE HYDRAZONES: Compounds with similar hydrazone linkages but different aromatic substituents.
2-BROMOBENZALDEHYDE DERIVATIVES: Compounds with the bromobenzylidene group but different functional groups attached to the aromatic ring.
Uniqueness: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of the pyrazine ring, carboxylic acid group, and bromobenzylidene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C12H9BrN4O |
|---|---|
Molekulargewicht |
305.13 g/mol |
IUPAC-Name |
N-[(E)-(2-bromophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
InChI-Schlüssel |
QJBFBGQGJYPOAA-FRKPEAEDSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)
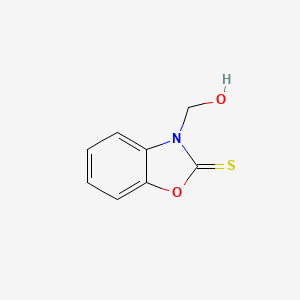
![N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B15081503.png)

![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
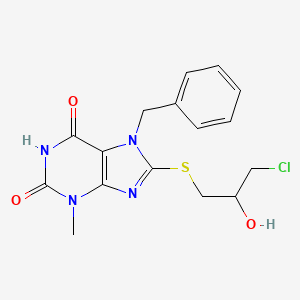
![2-(4-{(E)-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-YL)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15081537.png)
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)

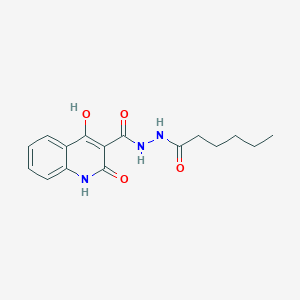
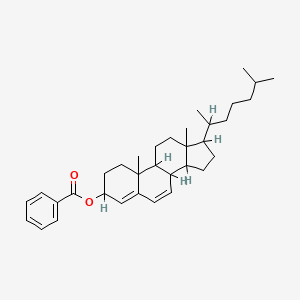
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
